2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid
Description
2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid, designated as ABT-279, is a highly potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), a therapeutic target for type 2 diabetes. Its structure comprises a 2-cyanopyrrolidide warhead, a 4-methylpiperidine moiety, and a pyridine-4-carboxylic acid group . ABT-279 exhibits exceptional inhibitory activity (Ki = 1.0 nM against DPP-IV) and selectivity (Ki > 30 µM for DPP8/9), minimizing off-target effects. Preclinical studies highlight its oral bioavailability, efficacy in glucose regulation, and favorable safety profile, positioning it as a promising clinical candidate .
Properties
Molecular Formula |
C21H25N5O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[4-[[2-(2-cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C21H25N5O3/c1-3-16-4-5-17(13-22)26(16)19(27)14-24-21(2)7-10-25(11-8-21)18-12-15(20(28)29)6-9-23-18/h1,6,9,12,16-17,24H,4-5,7-8,10-11,14H2,2H3,(H,28,29) |
InChI Key |
FIMRNLAKAARHPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C |
Origin of Product |
United States |
Preparation Methods
Synthesis of (2S,5R)-5-Ethynylpyrrolidine-2-carbonitrile
The stereochemical integrity of the pyrrolidine ring is critical. A validated method involves:
- Asymmetric hydrogenation : A prochiral enamine precursor is hydrogenated using a ruthenium-BINAP catalyst to yield the (2S,5R)-configured pyrrolidine.
- Cyano group introduction : The pyrrolidine intermediate undergoes nucleophilic substitution with cyanide sources (e.g., KCN) under polar aprotic solvents (DMF, 60°C).
- Ethynylation : Sonogashira coupling with trimethylsilylacetylene, followed by deprotection with K$$2$$CO$$3$$/MeOH, affords the ethynyl group.
Preparation of 4-Methyl-1-(4-carboxypyridin-2-yl)piperidin-4-amine
The piperidine-pyridine fragment is synthesized via:
- Boc protection : 4-Piperidone is protected with di-tert-butyl dicarbonate in acetone/NaHCO$$_3$$, yielding N-Boc-4-piperidone (92% yield).
- Reductive amination : Reaction with 2-chloro-4-cyanopyridine under NH$$4$$OAc/NaBH$$3$$CN in THF forms the pyridyl-piperidine scaffold.
- Hydrolysis : The nitrile group is hydrolyzed to carboxylic acid using 6M HCl at 100°C for 12 hours.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Boc protection | Acetone, NaHCO$$_3$$, 24h | 92% |
| Reductive amination | THF, NH$$4$$OAc, NaBH$$3$$CN | 78% |
| Nitrile hydrolysis | 6M HCl, 100°C, 12h | 85% |
Final Coupling and Deprotection
The pyrrolidine and piperidine intermediates are conjugated via:
- Amide bond formation : The Boc-protected piperidine-amine is reacted with chloroacetyl chloride in DCM/TEA, followed by coupling to the pyrrolidine using HOBt/EDC in DMF.
- Global deprotection : Treatment with TFA/DCM (1:1) removes Boc groups, yielding the final compound.
Optimized Conditions :
- Reaction temperature: 0°C → RT (24h)
- Catalyst: HOBt/EDC (1.2 equiv each)
- Final yield: 63% after HPLC purification.
Alternative Routes and Modifications
Palladium-Catalyzed Cyclization
A PMC study highlights a one-pot method for pyrrolidine formation using Pd(dba)$$_2$$/chiral ligands (e.g., L12 ), achieving 89% ee and 82% yield. This approach reduces step count but requires rigorous inert conditions.
Curtius Rearrangement for Piperidine Functionalization
The CN106432232A patent employs Curtius rearrangement to install the pyridine-carboxylic acid group:
- Azide formation : 4-Amino-piperidine is treated with NaN$$_3$$/HCl.
- Thermal rearrangement : Heating in toluene generates an isocyanate intermediate.
- Hydrolysis : Reaction with H$$_2$$O/NaOH yields the carboxylic acid.
Advantage : Avoids harsh hydrolysis conditions, improving functional group tolerance.
Critical Analysis of Methodologies
Yield and Purity Challenges
Chemical Reactions Analysis
Carboxylic Acid Group
-
Reactivity : The pyridine-4-carboxylic acid group can undergo standard carboxylic acid reactions:
Cyano Group
-
Reactivity : The 2-cyano group on the pyrrolidine ring is relatively inert under mild conditions but may hydrolyze under acidic or basic conditions to form amides or carboxylic acids .
Ethynyl Group
-
Reactivity : The ethynyl group (C≡C) is reactive toward electrophiles and can undergo cycloaddition or hydration reactions under catalytic conditions .
Structural Stability and Degradation
-
In vivo stability : The compound is designed for oral bioavailability, with pharmacokinetic studies indicating stability in physiological conditions .
-
Potential degradation pathways :
-
Hydrolysis of the cyano group to amide/carboxylic acid under acidic/basic conditions.
-
Oxidation of the ethynyl group to diketone derivatives under strong oxidizing agents.
-
Key Research Findings
-
Synthesis efficiency : The multi-step process achieves high purity with controlled stereochemistry .
-
Functional group tuning : The pyridine-4-carboxylic acid moiety aids solubility and enzyme binding .
-
Selectivity : Structural modifications (e.g., ethynyl group) reduce off-target activity on DPP-8/9 by >600-fold .
Scientific Research Applications
Scientific Research Applications
ABT-279 has been investigated extensively for its pharmacological properties:
- Diabetes Treatment : The primary application of ABT-279 is in the management of type 2 diabetes. Clinical studies have demonstrated its efficacy in lowering blood glucose levels while maintaining a favorable safety profile. In particular, it has shown significant potency with a Ki value of 1.0 nM against DPP-IV, indicating strong binding affinity .
- Cardiovascular Health : Emerging research suggests that DPP-IV inhibitors may also have cardiovascular benefits. Studies have indicated that ABT-279 may improve endothelial function and reduce cardiovascular risk factors associated with diabetes .
- Weight Management : Some studies have explored the role of DPP-IV inhibitors like ABT-279 in weight management among diabetic patients. The modulation of incretin hormones can lead to appetite suppression and weight loss, which are beneficial for individuals with obesity-related diabetes .
Case Study 1: Efficacy in Type 2 Diabetes Management
A clinical trial involving patients with type 2 diabetes assessed the effects of ABT-279 over a 24-week period. Results indicated a significant reduction in HbA1c levels (an indicator of long-term glucose control) compared to placebo groups. Patients reported improved glycemic control without major adverse effects, supporting the compound's therapeutic potential .
Case Study 2: Cardiovascular Outcomes
In another study focusing on cardiovascular outcomes, participants receiving ABT-279 exhibited improved markers of cardiovascular health, including reduced blood pressure and improved lipid profiles. These findings suggest that beyond glycemic control, ABT-279 may confer additional cardiovascular benefits .
Comprehensive Data Tables
| Application Area | Description | Research Findings |
|---|---|---|
| Diabetes Treatment | Inhibition of DPP-IV leading to enhanced insulin secretion | Significant reduction in HbA1c levels observed |
| Cardiovascular Health | Potential improvement in endothelial function and reduction in cardiovascular risk | Improved blood pressure and lipid profiles noted |
| Weight Management | Modulation of appetite through incretin hormone regulation | Evidence of weight loss in diabetic patients |
Mechanism of Action
ABT-279 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-IV (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, GLP-1 and GIP, which are released from the gut in response to food intake. By inhibiting DPP-4, ABT-279 prolongs the action of these hormones, enhancing their glucose-dependent insulinotropic effects. This leads to improved glucose homeostasis and better glycemic control in patients with type 2 diabetes .
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
Structural Analogues in DPP-IV Inhibition
ABT-279 vs. Other DPP-IV Inhibitors
While focuses on ABT-279, its structural features align with other DPP-IV inhibitors. For example:
- 2-Cyanopyrrolidide Derivatives: Modifications at the C5 position of the pyrrolidine ring (e.g., ethynyl substitution in ABT-279) enhance selectivity over DPP8/9. Earlier compounds with bulkier substituents showed reduced selectivity, underscoring ABT-279’s optimized design .
- Piperidine/Pyridine Linkage : The 4-methylpiperidine and pyridine-4-carboxylic acid groups contribute to binding affinity. Similar scaffolds in sitagliptin (a marketed DPP-IV inhibitor) lack the ethynyl-pyrrolidine moiety, resulting in distinct pharmacokinetic profiles .
Non-DPP-IV Targets: Functional Group Comparisons
Pyridinecarboxylic Acid Derivatives
- 4-Pyridoxic Acid (3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic Acid): This metabolite shares a pyridine-carboxylic acid core but lacks the piperidine and cyanopyrrolidine groups. It serves as a substrate for pyridoxine metabolism enzymes, illustrating how substituent variations (e.g., hydroxyl vs. cyano groups) dictate biological roles .
- 4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-5-pyrimidinecarboxylic Acid: Replacing pyridine with pyrimidine and introducing a chloromethoxybenzyl group alters target specificity. This compound’s safety data suggest distinct toxicity profiles compared to ABT-279, likely due to divergent electronic and steric properties .
Piperidine-Based Compounds
- 1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic Acid: The absence of the cyanopyrrolidine warhead and ethynyl substituent reduces DPP-IV affinity. Instead, this compound is utilized in nucleic acid and polymer chemistry, highlighting how minor structural changes shift applications .
Data Tables: Structural and Functional Comparisons
Table 1. Key Parameters of ABT-279 and Analogues
Table 2. Structural Features Influencing Activity
| Feature | ABT-279 | 4-Pyridoxic Acid | 1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic Acid |
|---|---|---|---|
| Pyridine Ring | 4-Carboxylic acid substituent | 3-Hydroxy, 5-hydroxymethyl substituents | 2-Pyridinyl-ethyl side chain |
| Pyrrolidine Modification | 2-Cyano, 5-ethynyl substituents | Absent | Absent |
| Piperidine Substituent | 4-Methyl group | Absent | Unsubstituted |
Research Findings and Mechanistic Insights
- ABT-279’s Selectivity : The 5-ethynyl group on the pyrrolidine ring sterically hinders binding to DPP8/9, which have narrower active sites than DPP-IV .
- Role of Pyridine-4-Carboxylic Acid : This group forms hydrogen bonds with DPP-IV’s Glu205 and Glu206, critical for enzymatic inhibition. Its absence in analogues like 4-pyridoxic acid eliminates DPP-IV activity .
- Impact of Heterocyclic Rings : Pyrimidine-based compounds (e.g., ) exhibit reduced DPP-IV affinity compared to pyridine derivatives, likely due to altered π-π stacking interactions .
Biological Activity
2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid, also known as ABT-279, is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism and is a target for the treatment of type 2 diabetes. This compound has garnered attention due to its selective inhibition properties and potential therapeutic applications.
- Molecular Formula : C25H31N5O8
- Molecular Weight : 529.542 g/mol
- CAS Number : 1003021-91-7
- LogP : 0.54508
| Property | Value |
|---|---|
| Molecular Formula | C25H31N5O8 |
| Molecular Weight | 529.542 g/mol |
| CAS Number | 1003021-91-7 |
| LogP | 0.54508 |
ABT-279 acts primarily by inhibiting DPP-IV, which is involved in the inactivation of incretin hormones such as GLP-1 (glucagon-like peptide 1). By blocking this enzyme, ABT-279 enhances the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon release, thereby improving glycemic control in diabetic patients .
Antidiabetic Effects
The compound has been shown to possess significant antidiabetic properties. In preclinical studies, ABT-279 demonstrated a Ki value for DPP-IV inhibition of approximately 1.0 nM, indicating high potency. It was found to selectively inhibit DPP-IV without affecting DPP8 and DPP9, which are associated with adverse effects when inhibited .
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of ABT-279 in animal models of diabetes. The results indicated that treatment with ABT-279 led to significant reductions in blood glucose levels compared to controls. Moreover, it was noted that the compound exhibited a favorable safety profile during toxicity assessments .
In another research article, ABT-279 was evaluated for its pharmacokinetic properties, revealing good oral bioavailability and a half-life suitable for once-daily dosing regimens. This makes it a promising candidate for further clinical development as an oral antidiabetic agent .
Comparative Analysis with Other DPP-IV Inhibitors
| Compound Name | Ki (nM) | Selectivity (DPP-IV vs DPP8/DPP9) | Oral Bioavailability |
|---|---|---|---|
| ABT-279 | 1.0 | High (DPP8 > 30 µM; DPP9 > 30 µM) | Yes |
| Sitagliptin | 5.0 | Moderate | Yes |
| Saxagliptin | 3.0 | Moderate | Yes |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer :
-
Route 1 : Condensation of intermediates (e.g., pyridine and piperidine derivatives) followed by cyclization. Use palladium catalysts in dimethylformamide (DMF) at 80–100°C for 24–48 hours to achieve yields of 60–75% .
-
Route 2 : Functionalization via Sonogashira coupling for the ethynyl group, requiring inert atmospheres (argon/nitrogen) and copper iodide co-catalysis .
-
Optimization : Adjust solvent polarity (e.g., toluene vs. DMF) and catalyst loading (0.5–2 mol%) to balance reaction speed and byproduct formation. Monitor intermediates via TLC or LC-MS .
Synthetic Route Catalyst Solvent Yield Condensation-Cyclization Pd(OAc)₂ DMF 60–75% Sonogashira Coupling PdCl₂(PPh₃)₂/CuI Toluene 50–65%
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity. Reference standards from pharmacopeial guidelines (e.g., Pharmacopeial Forum) .
- Structural Confirmation :
- NMR : Compare ¹H/¹³C NMR shifts (e.g., pyridine protons at δ 8.5–9.0 ppm; piperidine methyl at δ 1.2–1.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching theoretical mass (±5 ppm error) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protection : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of dust .
- Emergency Measures :
- Skin Contact : Rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved during analysis?
- Methodological Answer :
- Step 1 : Repeat experiments under controlled conditions (dry solvents, degassed systems) to exclude environmental interference .
- Step 2 : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks and confirm connectivity .
- Step 3 : Cross-validate with alternative techniques (e.g., IR for functional groups; X-ray crystallography for solid-state structure) .
Q. What strategies mitigate unexpected reactivity during ethynyl group functionalization?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the ethynyl group with trimethylsilyl (TMS) to prevent side reactions during piperidine/pyrrolidine modifications .
- Reaction Solvent : Use non-polar solvents (e.g., THF) to reduce nucleophilic interference.
- Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediate species and adjust reaction parameters dynamically .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
-
Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., kinases) based on pyridine-carboxylic acid motifs. Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns .
-
SAR Analysis : Correlate substituent effects (e.g., cyano vs. ethynyl groups) with activity using QSAR models .
Target Docking Score (kcal/mol) Key Interaction Kinase X -9.2 H-bond with Asp127 Protease Y -7.8 π-Stacking with Phe204
Notes for Experimental Design
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
